molecular formula C14H21NO2 B563480 rac N,O-Didesmethyl Tramadol-d3 CAS No. 1261398-22-4

rac N,O-Didesmethyl Tramadol-d3

Cat. No.: B563480
CAS No.: 1261398-22-4
M. Wt: 238.34 g/mol
InChI Key: CJXNQQLTDXASSR-NTYUZJTFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Isotopic Labeling Patterns

The molecular structure of rac N,O-Didesmethyl Tramadol-d3 is characterized by the empirical formula C14H18D3NO2, indicating a molecular weight of 238.34 daltons compared to the non-deuterated analogue which possesses a molecular weight of 235.32 daltons. The compound represents a dual demethylation product of tramadol, where both the nitrogen-bound methyl group and the oxygen-bound methyl group have been removed through metabolic processes. The deuterium labeling is strategically positioned on the remaining nitrogen-bound methyl group, where three hydrogen atoms have been replaced with deuterium atoms, as evidenced by the Chemical Abstracts Service number 1261398-22-4.

The stereochemical representation through Simplified Molecular Input Line Entry System notation reveals the compound as [2H]C([2H])([2H])NC[C@H]1CCCC[C@]1(O)c2cccc(O)c2, clearly indicating the positioning of the three deuterium atoms on the methyl group attached to the nitrogen atom. This isotopic substitution pattern creates a trideuterated methyl group that serves as an internal standard for analytical applications while maintaining the essential pharmacophoric elements of the parent molecule.

The cyclohexanol ring system maintains its characteristic configuration with the hydroxyl group at the C1 position and the aminomethyl side chain at the C2 position. The phenolic ring attached to the cyclohexanol framework retains its meta-hydroxyl substitution pattern, creating the characteristic 3-hydroxyphenyl moiety that defines this class of compounds. The racemic nature of this compound encompasses both the (1R,2R) and (1S,2S) enantiomeric forms in equal proportions, as confirmed through stereochemical analysis.

Analytical data demonstrates that the compound maintains high isotopic purity, with deuterium incorporation exceeding 99.9% as measured through mass spectrometric analysis. The elemental composition shows carbon content of 65.85%, hydrogen content of 8.61%, and nitrogen content of 5.38%, values that align with the theoretical calculations for the deuterated structure. The specific rotation measurement of +4.0° when measured at a concentration of 0.1 in methanol indicates the optical activity associated with the racemic mixture.

Comparative Nuclear Magnetic Resonance Spectroscopic Profiling with Non-Deuterated Analogues

Nuclear magnetic resonance spectroscopic analysis of this compound reveals distinct spectral characteristics that differentiate it from its non-deuterated counterpart. The most significant spectral difference manifests in the complete absence of the characteristic methyl singlet that would typically appear in the nitrogen-bound methyl region of the proton nuclear magnetic resonance spectrum. In the non-deuterated N,O-didesmethyltramadol, this signal would normally integrate for three protons, but in the deuterated analogue, this resonance is either completely absent or significantly diminished due to the quadrupolar nature of deuterium nuclei.

The cyclohexyl ring protons maintain their characteristic multipicity patterns, with the aminomethyl protons appearing as a multiplet in the 2.3-2.7 parts per million region. The aromatic protons of the phenolic ring system continue to display their expected splitting patterns, with the ortho, meta, and para relationships preserved in the deuterated analogue. The hydroxyl protons, both phenolic and alcoholic, remain observable in deuterium oxide exchangeable positions, confirming the structural integrity of the hydrogen bonding network.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional confirmation of the isotopic substitution pattern. The carbon directly bonded to the deuterium atoms exhibits the characteristic isotope shift effect, appearing as a multiplet due to carbon-deuterium coupling. This multiplicity pattern serves as definitive evidence for the successful incorporation of deuterium atoms at the specified position. The remaining carbon resonances maintain their chemical shift positions consistent with the non-deuterated analogue, confirming that deuterium substitution does not significantly alter the electronic environment of the remaining carbon framework.

X-Ray Crystallographic Determination of Absolute Configuration

The absolute configuration of this compound has been established through correlation with the parent tramadol structure and related crystallographic studies of tramadol derivatives. While specific single-crystal X-ray diffraction data for the deuterated metabolite is limited in the available literature, the stereochemical assignment derives from the well-characterized tramadol framework and its metabolic transformation pathways.

The cyclohexanol ring adopts a chair conformation with the phenyl substituent occupying an equatorial position to minimize steric interactions. The aminomethyl side chain extends from the C2 position in an equatorial orientation, creating the characteristic spatial arrangement that defines the biological activity profile of this compound class. The racemic nature results from the presence of both (1R,2R) and (1S,2S) configurations at the chiral centers, with each enantiomer contributing equally to the observed physical properties.

Crystallographic analysis of related tramadol derivatives, including co-crystal formations with other pharmaceutical agents, demonstrates that the tramadol framework maintains consistent geometric parameters across different salt forms and derivatives. The carbon-carbon bond lengths within the cyclohexyl ring range from 1.52 to 1.54 Angstroms, while the carbon-nitrogen and carbon-oxygen bond distances maintain values typical for aliphatic amine and alcohol functionalities respectively.

Mass Spectrometric Fragmentation Patterns and Deuterium Retention

Mass spectrometric analysis of this compound provides crucial information regarding fragmentation pathways and deuterium retention characteristics. The molecular ion peak appears at mass-to-charge ratio 238.34, representing a 3 dalton increase over the non-deuterated analogue due to the presence of three deuterium atoms. This molecular ion serves as the parent peak for subsequent fragmentation analysis and confirms the successful incorporation of the isotopic label.

The base peak in the mass spectrum typically corresponds to the loss of the substituted phenol moiety, resulting in a fragment containing the cyclohexyl ring system with the attached aminomethyl side chain. This fragmentation pathway preserves the deuterated methyl group, allowing for tracking of the isotopic label throughout the analytical process. The retention of deuterium atoms during this fragmentation provides evidence for the stability of the carbon-deuterium bonds under standard mass spectrometric conditions.

Secondary fragmentation patterns include the loss of the hydroxyl group from the cyclohexanol ring, creating a carbocation that undergoes further rearrangement reactions. The deuterated methyl group remains intact through these secondary fragmentation processes, demonstrating the utility of this isotopic labeling pattern for analytical applications. Collision-induced dissociation experiments reveal that the carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds, resulting in preferential cleavage of other molecular regions.

Properties

IUPAC Name

3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXNQQLTDXASSR-NTYUZJTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678675
Record name 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261398-22-4
Record name 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Demethylation Strategies

This compound is synthesized through two demethylation steps:

  • N-Demethylation : Removal of the N-methyl group from tramadol.

  • O-Demethylation : Cleavage of the methoxy group on the aromatic ring.

Enzymatic Demethylation

  • CYP2D6-mediated O-demethylation : Converts tramadol to O-desmethyltramadol (M1).

  • CYP3A4-mediated N-demethylation : Produces N-desmethyltramadol (M2).

  • Dual inhibition with fluconazole : Enhances M1 yield by blocking further metabolism to N,O-didesmethyltramadol (M5).

Reaction conditions :

  • pH : 7.4 (mimicking physiological conditions).

  • Temperature : 37°C.

  • Cofactors : NADPH (1 mM) for enzymatic activity.

Chemical Demethylation

  • N-Demethylation :

    • Reagent : Chloroethyl chloroformate (CECF) in dichloromethane.

    • Conditions : 0°C for 2 hours, followed by hydrolysis with NaOH.

  • O-Demethylation :

    • Reagent : BBr₃ in anhydrous dichloromethane.

    • Conditions : -78°C under nitrogen atmosphere.

Table 1: Comparison of Demethylation Methods

ParameterEnzymatic MethodChemical Method
Yield60–70%75–85%
SelectivityModerate (CYP-dependent)High
ScalabilityLimited by enzyme costIndustrially feasible
Isotopic LabelingRequires post-synthesisIntegrated during synthesis

Deuterium Incorporation Techniques

Deuterium labeling at the N- and O-desmethyl positions is achieved via:

  • Hydrogen-Deuterium Exchange (H-D Exchange) :

    • Reagent : D₂O with Pd/C catalyst.

    • Conditions : 80°C for 24 hours, resulting in >95% deuterium incorporation.

  • Reductive Deuteration :

    • Reagent : Sodium borodeuteride (NaBD₄) in methanol.

    • Conditions : Room temperature, 12 hours.

Key challenge : Avoiding over-deuteration at non-target sites. Solutions include using sterically hindered catalysts and controlled reaction times.

Purification and Characterization

Chromatographic Purification

  • Chiral HPLC : Resolves racemic mixtures using a Chiralcel OD-H column with n-hexane/isopropanol (95:5).

  • Yield : 90–95% enantiomeric purity after optimization.

Analytical Validation

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (342.5 g/mol) and deuterium content.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Absence of N- and O-methyl peaks (δ 2.2–3.1 ppm).

    • ¹³C NMR : Shift from δ 56.2 (C-OCH₃) to δ 61.5 (C-OD3).

Table 2: Key Spectral Data

TechniqueDiagnostic FeatureReference Value
HRMS[M+H]⁺m/z 343.2145
¹H NMRCyclohexanol protonsδ 1.2–1.8 ppm
¹³C NMRDeuterated N-methylδ 38.7 (q, J = 19 Hz)

Reaction Optimization and Scalability

Factorial Design for Yield Improvement

A 2³ factorial design evaluated three variables:

  • Temperature (25°C vs. 40°C).

  • Catalyst loading (5% vs. 10% Pd/C).

  • Reaction time (12 vs. 24 hours).

Optimal conditions : 40°C, 10% Pd/C, 24 hours (yield: 88 ± 3%).

Industrial-Scale Production

  • Continuous flow reactors : Enhance H-D exchange efficiency by minimizing side reactions.

  • Cost analysis : Deuterated reagents account for 70% of total production costs, necessitating solvent recycling protocols.

Challenges and Mitigation Strategies

  • Racemization During Demethylation :

    • Cause : Acidic conditions in chemical O-demethylation.

    • Solution : Use of BBr₃ at -78°C preserves stereochemistry.

  • Isotopic Dilution :

    • Cause : Residual protiated solvents.

    • Solution : Rigorous drying with molecular sieves pre-reaction.

  • Enzyme Inactivation in Biocatalysis :

    • Cause : NADPH depletion.

    • Solution : Cofactor regeneration systems using glucose-6-phosphate .

Chemical Reactions Analysis

Metabolic Reactions

rac N,O-Didesmethyl Tramadol-d3 is formed via sequential demethylation of tramadol and undergoes further biotransformation:

Phase I Metabolism

  • N-Demethylation : Catalyzed by CYP3A4 and CYP2B6, leading to N-desmethyl metabolites .

  • O-Demethylation : Mediated by CYP2D6, producing pharmacologically active O-desmethyl derivatives .

  • Secondary Demethylation : Further N- or O-demethylation generates tertiary metabolites like N,N,O-tridesmethyltramadol (M4) .

Phase II Metabolism

  • Glucuronidation : UGT2B7 and UGT1A8 enzymes conjugate hydroxyl groups to form glucuronides (e.g., O-desmethyl tramadol glucuronide) .

  • Sulfation : Sulfotransferases catalyze sulfate conjugation, detected as O-desmethyl tramadol sulfate in urine .

Key Metabolic Pathways

Reaction TypeEnzyme InvolvedMetabolite FormedRole in Pharmacokinetics
N-DemethylationCYP3A4, CYP2B6N-Desmethyltramadol (M2)Inactive metabolite
O-DemethylationCYP2D6O-Desmethyltramadol (M1)Active μ-opioid agonist
GlucuronidationUGT2B7, UGT1A8Glucuronide conjugatesEnhanced renal excretion
SulfationSulfotransferasesSulfate conjugatesImproved water solubility

Synthetic Reactions

The synthesis of this compound involves deuterium labeling and selective demethylation:

Deuterium Incorporation

  • Methyl Group Replacement : Tramadol’s methylamino group is replaced with deuterated methyl (CD₃) via reductive amination using deuterated reagents .

Demethylation Steps

  • N-Demethylation : Achieved using diethyl azodicarboxylate (DEAD) to remove the methyl group from the nitrogen atom .

  • O-Demethylation : LiPPh₂ (lithium diphenylphosphide) selectively cleaves the methoxy group on the phenyl ring .

Synthetic Route Overview

  • Starting Material : Racemic tramadol hydrochloride .

  • N-Demethylation : DEAD-mediated reaction yields N-desmethyl intermediate .

  • O-Demethylation : LiPPh₂ treatment removes the methoxy group .

  • Deuterium Labeling : Introduced during reductive amination or via deuterated methyl iodide .

Reaction Conditions

StepReagent/CatalystTemperatureYield
N-DemethylationDEAD0–25°C75–92%
O-DemethylationLiPPh₂Reflux60–85%
Deuterium LabelingCD₃I, Pd/CRT>90%

In Vitro Reactivity

This compound participates in oxidation and conjugation reactions under controlled conditions:

Oxidation Reactions

  • N-Oxidation : Forms N-oxide derivatives using peroxidases or cytochrome P450 enzymes .

  • Hydroxylation : Generates hydroxylated derivatives at the cyclohexane ring .

Conjugation Reactions

  • Acetylation : Reacts with acetyl-CoA to form acetylated metabolites .

  • Methylation : Re-methylation observed in the presence of SAM (S-adenosyl methionine) .

Detected Reaction Byproducts

Reaction TypeProductAnalytical MethodSource
N-OxidationN-Oxide derivativeLC-HRMS/MS
HydroxylationDiOH-O-methyl tramadolMS/MS fragmentation
AcetylationAcetylated conjugateHPLC-UV

Stability and Degradation

  • Thermal Degradation : Decomposes at >200°C, forming cyclohexanol and phenolic byproducts .

  • Photodegradation : Exposure to UV light induces cleavage of the cyclohexane ring .

  • Hydrolytic Stability : Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH >8) .

Scientific Research Applications

Analytical Chemistry Applications

Internal Standard in Mass Spectrometry
Rac N,O-Didesmethyl Tramadol-d3 serves as an isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium allows researchers to accurately quantify tramadol and its metabolites by compensating for variations during sample preparation and analysis. This enhances the accuracy and precision of the measurements, making it invaluable in pharmacokinetic studies.

Metabolic Studies
The compound is utilized to investigate the metabolism of tramadol. By comparing levels of this compound with its non-deuterated counterparts in biological samples, researchers can gain insights into the drug's metabolic pathways, efficacy, safety, and potential interactions with other medications. Such studies are crucial for understanding how tramadol and its metabolites behave in the human body.

Pharmacological Research

Mechanism of Action
Research indicates that this compound may retain similar analgesic properties to tramadol, acting primarily as a mu-opioid receptor agonist while also inhibiting norepinephrine and serotonin reuptake. This dual mechanism is essential for its pain-relieving effects. Studies on the binding affinity of this compound to opioid receptors can provide insights into its potential therapeutic applications.

Case Studies

Recent studies have highlighted the importance of understanding tramadol metabolites in clinical settings. For instance, a study conducted on patients who experienced tramadol poisoning utilized LC-HRMS/MS techniques to identify metabolites including this compound. This research not only demonstrated the compound's relevance in toxicology but also emphasized its role in understanding drug interactions and metabolic pathways .

Mechanism of Action

The mechanism of action of rac N,O-Didesmethyl Tramadol-d3 is similar to that of tramadol. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine. This dual mechanism contributes to its analgesic effects by modulating pain perception and response . The deuterated form is primarily used as an analytical standard and does not exert pharmacological effects itself .

Comparison with Similar Compounds

Structural and Metabolic Relationships

Tramadol undergoes extensive hepatic metabolism, producing several metabolites (Figure 1). Key metabolites include:

  • Tramadol: Parent compound with dual opioid (mu receptor) and monoaminergic (serotonin/norepinephrine reuptake inhibition) mechanisms .
  • O-Desmethyl Tramadol (M1) : Primary active metabolite with 6,000-fold lower mu-opioid affinity than morphine but critical for analgesic effects .
  • N-Desmethyl Tramadol (M2) : Inactive metabolite formed via CYP3A4/2B11-mediated N-demethylation .
  • N,O-Didesmethyl Tramadol (M5) : Secondary metabolite lacking both N- and O-methyl groups, with unclear pharmacological activity .

rac N,O-Didesmethyl Tramadol-d3 differs structurally from tramadol and M1/M2 by the absence of both methyl groups and deuterium substitution. This structural distinction reduces receptor binding but enhances utility in analytical workflows .

Pharmacological Activity

Compound Receptor Affinity (Mu Opioid) Monoaminergic Activity Analgesic Contribution
Tramadol Low (Ki = 2.1 μM) Serotonin/NE reuptake inhibition Dual mechanism (~30% opioid)
O-Desmethyl Tramadol (M1) Moderate (Ki = 0.03 μM) Minimal Primary opioid effect
N,O-Didesmethyl Tramadol (M5) Not reported Not reported Likely inactive
This compound N/A (internal standard) N/A Non-therapeutic

The deuterated form, this compound, is pharmacologically inert but essential for distinguishing M5 from isomers in biofluids .

Metabolic Kinetics Across Species

Species-specific cytochrome P450 (CYP) activity influences metabolite formation:

  • Humans : M1 formation is mediated by CYP2D6, with slow M2 production via CYP3A4 .
  • Dogs : Low M1 formation (CYP2D15) and rapid M2 production (CYP2B11/3A12) explain poor analgesic efficacy .

This compound is used to validate interspecies metabolic differences, particularly in preclinical models where M5 quantification is critical for safety assessments .

Analytical Utility

Compound Role in Analysis Key Applications
Tramadol-d3 Internal standard for parent drug Urine/blood quantification
O-Desmethyl Tramadol-d3 Quantification of active metabolite Pharmacokinetic studies
This compound Quantification of M5 metabolite Metabolic pathway mapping

Deuterated internal standards like this compound resolve isobaric interferences (e.g., glucuronide/sulfate conjugates) in LC-MS/MS, improving accuracy in toxicology and pharmacokinetic studies .

Biological Activity

Rac N,O-Didesmethyl Tramadol-d3 is a synthetic compound derived from tramadol, a widely used analgesic. Understanding its biological activity is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its metabolic pathways, receptor interactions, and case studies.

Metabolic Pathways

Tramadol undergoes extensive metabolism, leading to the formation of several metabolites, including this compound. The primary metabolic pathways include:

  • N- and O-Demethylation : Tramadol is metabolized into O-desmethyl tramadol (M1) and N-desmethyl tramadol, with this compound being a further metabolite resulting from these processes .
  • Glucuronidation : This process involves conjugation with glucuronic acid, enhancing water solubility and facilitating excretion. Notably, glucuronidated metabolites such as N,O-didesmethyl tramadol glucuronide have been identified .

Table 1: Metabolites of Tramadol

MetabolitePathwayActivity Level
O-desmethyl tramadol (M1)N-demethylationHigh
N-desmethyl tramadolO-demethylationModerate
This compoundFurther demethylationLow

Receptor Interactions

This compound exhibits biological activity primarily through its interaction with various neurotransmitter receptors:

  • μ-Opioid Receptors : While tramadol itself is a weak μ-opioid receptor agonist, its metabolites, particularly M1, demonstrate significantly higher potency in this regard. This suggests that this compound may also interact with these receptors but likely with reduced efficacy compared to M1 .
  • Serotonin and Norepinephrine Transporters : Studies indicate that tramadol and its metabolites inhibit the reuptake of serotonin and norepinephrine, contributing to their analgesic effects. This compound may share this property but requires further investigation to establish its specific interactions .

Case Studies

Several case studies highlight the clinical implications of tramadol and its metabolites:

  • Toxicity in Overdose Cases : A study involving a patient who ingested a high dose of tramadol (9 g) revealed significant levels of O-desmethyl tramadol in plasma, indicating the potential for serious toxicity associated with tramadol metabolites .
  • Chronic Pain Management : In animal models of neuropathic pain, tramadol has shown effective antinociceptive properties. The involvement of this compound in these pathways suggests potential therapeutic applications in managing chronic pain conditions .

Research Findings

Recent research has focused on the analytical identification of tramadol metabolites using advanced techniques like LC-HRMS/MS. These studies have successfully identified this compound among other metabolites in biological samples from patients .

Table 2: Analytical Findings on this compound

MethodologyFindings
LC-HRMS/MSDetected in urine/plasma samples
Toxicological AnalysisIdentified as a metabolite contributing to toxicity

Q & A

Q. What analytical methods are validated for quantifying rac N,O-Didesmethyl Tramadol-d3 in biological matrices?

To quantify This compound (a tramadol metabolite and deuterated analog), researchers should prioritize high-sensitivity techniques such as LC-MS/MS or GC-MS , which are widely used for detecting low-concentration metabolites in plasma, urine, or tissue samples. Key validation parameters include:

  • Selectivity : Ensure no interference from endogenous compounds or co-administered drugs (e.g., using deuterated internal standards to correct matrix effects) .
  • Linearity : Validate over the expected concentration range (e.g., 1–100 ng/mL) with correlation coefficients >0.98.
  • Accuracy/Precision : Follow FDA/EMA guidelines for intra-/inter-day variability (<15% deviation).
  • Recovery : Optimize extraction protocols (e.g., solid-phase extraction) to minimize analyte loss .

Q. Example Workflow :

Sample Preparation : Use protein precipitation or liquid-liquid extraction.

Chromatography : Employ reverse-phase C18 columns with gradient elution (mobile phase: methanol/ammonium formate).

Detection : Monitor transitions specific to This compound (e.g., m/z 264 → 58 for the parent ion) .

Q. What are the primary metabolic pathways of this compound, and how do they differ from tramadol?

This compound is a secondary metabolite of tramadol, formed via sequential demethylation of the parent compound:

  • Tramadol → O-Desmethyltramadol (M1) via CYP2D6-mediated O-demethylation.
  • M1 → N,O-Didesmethyl Tramadol via CYP3A4/2B6-mediated N-demethylation .

Q. Key Differences from Tramadol :

  • Deuterium Labeling : The -d3 isotope (three deuterium atoms) reduces metabolic degradation rates, enhancing detection sensitivity in pharmacokinetic studies.
  • Receptor Affinity : Unlike tramadol, This compound lacks significant μ-opioid receptor binding but may retain serotonin/norepinephrine reuptake inhibition .

Q. Experimental Validation :

  • Use human liver microsomes (HLMs) or recombinant CYP enzymes to confirm metabolic pathways.
  • Compare metabolite formation rates between wild-type and CYP2D6-deficient models .

Q. How is this compound synthesized, and what purity assessment methods are critical?

Synthesis Steps :

Starting Material : Tramadol undergoes sequential demethylation (chemical or enzymatic) to yield N,O-didesmethyl tramadol.

Deuteration : Introduce deuterium at specific positions via catalytic exchange or labeled precursors.

Q. Purity Assessment :

  • HPLC-PDA : Confirm chemical purity (>98%) and resolve enantiomers (if applicable).
  • NMR : Verify deuterium incorporation and structural integrity (e.g., absence of protio impurities).
  • Mass Spectrometry : Validate isotopic purity (e.g., >99% deuterated form) .

Advanced Research Questions

Q. How can factorial design optimize pharmacokinetic studies of this compound?

Factorial Design Application :

  • Factors : Dose (low/high), administration route (oral/IV), and sampling timepoints.
  • Response Variables : Cmax, AUC, metabolite ratios.

Q. Example 2×2 Factorial Study :

Group 1 : Low dose + oral administration.

Group 2 : High dose + oral administration.

Group 3 : Low dose + IV administration.

Group 4 : High dose + IV administration.

Q. Statistical Analysis :

  • Use ANOVA to identify interaction effects (e.g., dose × route on bioavailability).
  • Optimize sampling schedules via D-optimal design to minimize variability .

Q. What strategies resolve contradictions between in vitro and in vivo metabolic data for this compound?

Common Contradictions :

  • In vitro models (e.g., HLMs) may overestimate CYP2D6 contribution compared to in vivo models due to enzyme interplay (e.g., CYP3A4 induction).

Q. Resolution Strategies :

Crossover Studies : Compare metabolite profiles in CYP2D6-phenotyped subjects (extensive vs. poor metabolizers) .

Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro kinetic data to predict in vivo outcomes.

Isotope Trapping : Use deuterated analogs to track specific metabolic pathways in complex systems .

Q. What advanced statistical methods analyze enantioselective pharmacokinetics of this compound?

Chiral Analysis Challenges :

  • The "rac" prefix indicates a racemic mixture, requiring separation of enantiomers for individual pharmacokinetic profiling.

Q. Methodological Solutions :

  • Chiral Chromatography : Use β-cyclodextrin columns to resolve enantiomers.
  • Non-Compartmental Analysis (NCA) : Calculate enantiomer-specific parameters (t1/2, CL).
  • Population Pharmacokinetics : Employ nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability .

Q. Case Study :

  • A study on tramadol enantiomers used UPLC-MS/MS with a Chiralpak AD-H column to achieve baseline separation, revealing 2-fold differences in clearance between (+)- and (-)-enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.